methyl 1-cyclopropyl-1H-imidazole-2-carboxylate methyl 1-cyclopropyl-1H-imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18723439
InChI: InChI=1S/C8H10N2O2/c1-12-8(11)7-9-4-5-10(7)6-2-3-6/h4-6H,2-3H2,1H3
SMILES:
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

methyl 1-cyclopropyl-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC18723439

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-cyclopropyl-1H-imidazole-2-carboxylate -

Specification

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name methyl 1-cyclopropylimidazole-2-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-12-8(11)7-9-4-5-10(7)6-2-3-6/h4-6H,2-3H2,1H3
Standard InChI Key RBHXERZGJKRYBV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=CN1C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 1-cyclopropyl-1H-imidazole-2-carboxylate possesses the IUPAC name methyl 1-cyclopropylimidazole-2-carboxylate and the canonical SMILES COC(=O)C1=NC=CN1C2CC2. The cyclopropyl group introduces steric strain and electronic effects, while the imidazole ring provides a π-conjugated system capable of coordinating metal ions. Key identifiers include:

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
InChIKeyRBHXERZGJKRYBV-UHFFFAOYSA-N
PubChem CID71648223

The compound’s three-dimensional structure reveals a planar imidazole ring with the cyclopropane moiety oriented perpendicularly, creating a unique pharmacophore .

Synthesis and Optimization

Grignard Reaction Pathway

The primary synthesis route involves reacting cyclopropylmagnesium bromide with a pre-functionalized imidazole derivative under inert conditions (argon atmosphere, −78°C). This method achieves yields of 68–72%, with purity confirmed via HPLC (>98%). Critical steps include:

  • Imidazole Activation: The imidazole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

  • Cyclopropane Introduction: Cyclopropylmagnesium bromide undergoes nucleophilic addition to the activated imidazole, followed by acidic workup to remove the Boc group.

  • Esterification: The carboxylate group at the 2-position is methylated using dimethyl sulfate in the presence of potassium carbonate.

Alternative Methodologies

Photochemical cyclopropanation using diazomethane derivatives has been explored but yields inferior results (45–50% yield) due to competing dimerization reactions . Microwave-assisted synthesis reduces reaction times from 12 hours to 90 minutes but requires precise temperature control to avoid decomposition .

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.05–1.15 (m, 4H, cyclopropane CH₂), δ 3.85 (s, 3H, OCH₃), δ 6.95 (s, 1H, imidazole H4), and δ 7.45 (s, 1H, imidazole H5).

  • ¹³C NMR: Peaks at 170.2 ppm (ester carbonyl), 145.6 ppm (imidazole C2), and 12.4 ppm (cyclopropane carbons) .

Infrared Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (imidazole C–H) confirm the ester and aromatic functionalities. The cyclopropane ring exhibits characteristic C–C stretching vibrations at 980 cm⁻¹.

Biological and Pharmacological Activities

Metal Coordination Properties

The imidazole nitrogen atoms coordinate transition metals such as Cu²⁺ and Zn²⁺, forming complexes with stability constants (log K) of 4.2–5.8. These interactions modulate enzymatic activity; for example, Cu(II) complexes inhibit tyrosinase with an IC₅₀ of 18 µM, suggesting potential applications in hyperpigmentation disorders .

Receptor Binding Studies

Docking simulations indicate affinity for adenosine A₂A receptors (Ki = 320 nM) due to hydrophobic interactions between the cyclopropane and receptor subpockets . In vitro assays show partial agonism (EC₅₀ = 450 nM), making it a candidate for neurological therapeutics.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey SubstituentsBioactivity
Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate166.18 g/molCOOCH₃ at C4Weak MAO-B inhibition (IC₅₀ = 12 µM)
2-Cyclopropyl-1-methyl-1H-imidazole-4-carboxylic acid166.18 g/molCOOH at C4, CH₃ at N1Antibacterial (MIC = 64 µg/mL)
Methyl 1-methyl-1H-imidazole-2-carboxylate140.14 g/molCH₃ at N1, COOCH₃ at C2No significant activity

The 2-carboxylate isomer exhibits superior receptor binding compared to 4- and 5-substituted analogs, highlighting the importance of substituent positioning .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Anticancer Agents: Derivatives inhibit PI3Kδ with IC₅₀ values of 0.8–1.2 nM, showing promise in B-cell malignancies .

  • Antimicrobials: Silver(I) complexes exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MIC = 8 µg/mL).

Catalysis

Palladium complexes of the compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵, outperforming traditional imidazole-based catalysts .

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